- Palladium nanoparticles supported on nitrogen-functionalized active carbon: A stable and highly efficient catalyst for the selective hydrogenation of nitro arenesChemCatChem, 2014, 6(5), 1333-1339,
Cas no 95-86-3 (2,4-Diaminophenol)

2,4-Diaminophenol Propiedades químicas y físicas
Nombre e identificación
-
- 2,4-Diaminophenol
- 2,4-Diaminophenol (ACI)
- 4-Hydroxy-1,3-benzenediamine
- NS00009579
- SB75530
- aniline, 3-amino-4-hydroxy-
- H691WBT7OS
- NSC5727
- EINECS 202-459-4
- 2,4-DIAMINOPHENOL [INCI]
- Phenol, 2,4-diamino-
- 2,4-DIAMINOPHENOL [MI]
- XIWMTQIUUWJNRP-UHFFFAOYSA-
- EN300-35023
- MFCD00025290
- CHEMBL2924225
- UNII-H691WBT7OS
- DTXSID7043748
- 95-86-3
- Amidol
- 4-13-00-01425 (Beilstein Handbook Reference)
- 2 pound not4-Diaminophenol
- 3-amino-4-hydroxyaniline
- SCHEMBL27284
- NSC-5727
- PD118977
- DB-226824
- BRN 0508475
- InChI=1/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
- DTXSID201015761
- NCGC00249006-01
- STL264251
- DTXCID5023748
- DS-2112
- Q3297000
- AKOS015891107
- NSC 5727
-
- MDL: MFCD00025290
- Renchi: 1S/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
- Clave inchi: XIWMTQIUUWJNRP-UHFFFAOYSA-N
- Sonrisas: OC1C(N)=CC(N)=CC=1
Atributos calculados
- Calidad precisa: 124.06400
- Masa isotópica única: 196.017018
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 97.1
- Recuento de unidades de unión covalente: 3
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 72.3
- Xlogp3: 0.5
Propiedades experimentales
- Denso: 1.1683 (rough estimate)
- Punto de fusión: 79°C (rough estimate)
- Punto de ebullición: 347.4℃ at 760 mmHg
- Punto de inflamación: 163.9°C
- índice de refracción: 1.5745 (estimate)
- PSA: 72.27000
- Logp: 1.71900
2,4-Diaminophenol Información de Seguridad
2,4-Diaminophenol Datos Aduaneros
- Código HS:2922299090
- Datos Aduaneros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,4-Diaminophenol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35023-0.1g |
2,4-diaminophenol |
95-86-3 | 80.0% | 0.1g |
$19.0 | 2025-03-18 | |
eNovation Chemicals LLC | D518069-10g |
2,4-DiaMinophenol |
95-86-3 | 97% | 10g |
$1225 | 2024-05-24 | |
eNovation Chemicals LLC | D518069-5g |
2,4-DiaMinophenol |
95-86-3 | 97% | 5g |
$780 | 2024-05-24 | |
Enamine | EN300-35023-5.0g |
2,4-diaminophenol |
95-86-3 | 80.0% | 5.0g |
$29.0 | 2025-03-18 | |
Fluorochem | 216840-5g |
2,4-Diaminophenol |
95-86-3 | 95% | 5g |
£888.00 | 2022-02-28 | |
Enamine | EN300-35023-0.5g |
2,4-diaminophenol |
95-86-3 | 80.0% | 0.5g |
$21.0 | 2025-03-18 | |
Fluorochem | 216840-250mg |
2,4-Diaminophenol |
95-86-3 | 95% | 250mg |
£119.00 | 2022-02-28 | |
A2B Chem LLC | AI63824-250mg |
2,4-Diaminophenol |
95-86-3 | 96% | 250mg |
$80.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110744-250mg |
2,4-Diaminophenol |
95-86-3 | 98% | 250mg |
¥782.00 | 2024-04-24 | |
1PlusChem | 1P00IJ5C-500mg |
Phenol, 2,4-diamino- |
95-86-3 | 80% | 500mg |
$86.00 | 2024-04-19 |
2,4-Diaminophenol Métodos de producción
Métodos de producción 1
Métodos de producción 2
- Hydrazine/magnesium mediated cost-effective and selective reduction of nitro compoundsIndian Journal of Chemistry, 2003, (11), 2885-2887,
Métodos de producción 3
- Synthesis method of disperse dye intermediate 3-amino-4-methoxyacetanilide from 2,4-dinitrophenol via hydrogenation, etherification and acylation, China, , ,
Métodos de producción 4
1.2 Reagents: Sodium borohydride ; 5 h, 50 - 60 °C
- NaBH4/charcoal. A new synthetic method for mild and convenient reduction of nitroarenesSynthetic Communications, 2006, 36(18), 2699-2704,
Métodos de producción 5
1.2 Catalysts: Zinc ; 2 min, rt
- A new reagent for selective reduction of nitro groupIndian Journal of Chemistry, 2009, (9), 1315-1318,
Métodos de producción 6
- Electrolytic reduction of 2,4-dinitrophenol to 2,4-diaminophenolJournal of Scientific & Industrial Research, 1948, 7, 71-6,
Métodos de producción 7
1.2 Reagents: Zinc Solvents: Methanol ; 2 min, rt
1.3 Solvents: Chloroform
1.4 Reagents: Sodium chloride Solvents: Water
- Hydrazinium monoformate: A new hydrogen donor. Selective reduction of nitrocompounds catalyzed by commercial zinc dustSynthetic Communications, 2003, 33(2), 281-289,
Métodos de producción 8
- Pd on imidazolium ionic liquid modified halloysite: A potent catalyst for the hydrogenation of nitro-compounds under mild reaction conditionInorganic Chemistry Communications, 2022, 137,,
Métodos de producción 9
- Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen sourceApplied Organometallic Chemistry, 2019, 33(4),,
Métodos de producción 10
- Zinc-catalyzed ammonium formate reductions: rapid and selective reduction of aliphatic and aromatic nitro compoundsIndian Journal of Chemistry, 2001, (1), 75-77,
Métodos de producción 11
- Synthesis of Y2O3 nanoband-supported Ag catalyst for hydrogenation of aromatic nitro compounds, China, , ,
Métodos de producción 12
- Formic acid with 10% palladium on carbon: a reagent for selective reduction of aromatic nitro compoundsIndian Journal of Chemistry, 2000, (9), 709-711,
Métodos de producción 13
- Facile Synthesis of Magnetic Bentonite-Chitosan-Pd Nanocomposite: As a Recoverable Nanocatalyst for Reduction of Nitroarenes and Suzuki-Miyaura ReactionJournal of Inorganic and Organometallic Polymers and Materials, 2023, 33(4), 1052-1065,
Métodos de producción 14
- Immobilization of platinum nanoparticles on the functionalized chitosan particles: an efficient catalyst for reduction of nitro compounds and tandem reductive Ugi reactionsMolecular Diversity, 2020, 24(4), 985-995,
Métodos de producción 15
1.2 Reagents: Sodium borohydride ; 17 min, reflux
- A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solventOrganic Chemistry: An Indian Journal, 2013, 9(8), 313-317,
Métodos de producción 16
- Selective reduction of nitro compounds using CeY zeolite under microwavesJournal of the Korean Chemical Society, 2010, 54(1), 55-58,
Métodos de producción 17
- Selective reduction of nitro compounds using formic acid and RE HY zeolite under microwavesProceedings of ECSOC-10, 2006, ,,
Métodos de producción 18
- Selective hydrogenation of functionalized nitroarenes under mild conditionsCatalysis Science & Technology, 2011, 1(9), 1616-1623,
Métodos de producción 19
- Preparation and characterization of copper chloride supported on citric acid-modified magnetite nanoparticles (Cu2+-CA@Fe3O4) and evaluation of its catalytic activity in the reduction of nitroarene compoundsApplied Organometallic Chemistry, 2017, 31(12),,
Métodos de producción 20
1.2 Reagents: Sodium borohydride ; 5 min, 60 °C
- NaBH4/NiCl2·6H2O: a green synthetic method for fast and convenient reduction of nitroarenes in water as green solventOrganic Chemistry: An Indian Journal, 2014, 10(2), 59-62,
2,4-Diaminophenol Raw materials
2,4-Diaminophenol Preparation Products
2,4-Diaminophenol Literatura relevante
-
D. V. Parke Analyst 1961 86 12
-
Tong-Peng Liu,Li-Hua Huo,Zhao-Peng Deng,Hui Zhao,Shan Gao RSC Adv. 2014 4 40693
-
3. Index pages
-
4. X-Ray crystal structure and properties of dibenzotetrathiafulvalenium trichlorodiethylstannate(IV)Gen-etsu Matsubayashi,Ryuichi Shimizu,Toshio Tanaka J. Chem. Soc. Dalton Trans. 1987 1793
-
Roshinee Costa,Andrew J. Schick,Nathan B. Paul,William S. Durfee,Christopher J. Ziegler New J. Chem. 2011 35 794
95-86-3 (2,4-Diaminophenol) Productos relacionados
- 3163-15-3(2-Aminoresorcinol)
- 15791-87-4(4,6-Diaminoresorcinol)
- 20734-68-3(2-Aminobenzene-1,4-diol)
- 13066-95-0(4-Aminobenzene-1,3-diol)
- 22440-82-0(2,6-Diaminophenol)
- 1803545-14-3(3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide)
- 2229252-62-2(2,2,2-trifluoro-1-(2-methylpyridin-4-yl)ethan-1-ol)
- 1804735-17-8(Ethyl 4-(aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetate)
- 2137878-63-6(1-(4-bromo-3-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one)
- 1248812-71-6(N-(dimethylcarbamoyl)methyl-3-(methylamino)propanamide)
